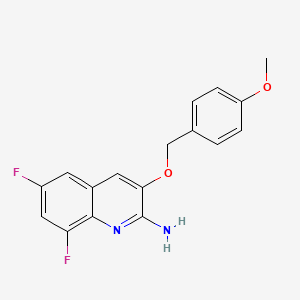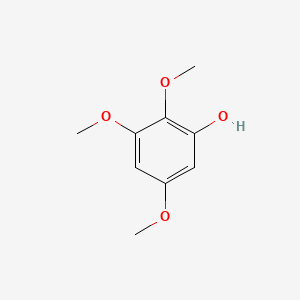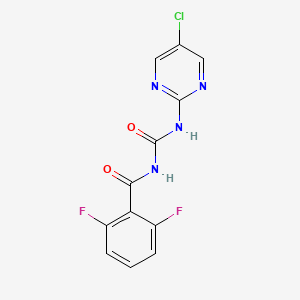![molecular formula C14H15IN2 B12937839 9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide CAS No. 59715-32-1](/img/structure/B12937839.png)
9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is characterized by its unique structure, which includes a pyridine ring fused to an indole moiety. The presence of an ethyl group at the 9-position and a methyl group at the 1-position, along with an iodide ion, makes this compound particularly interesting for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Pyridine Ring Fusion: The indole core is then fused with a pyridine ring. This can be achieved through cyclization reactions involving appropriate precursors.
Alkylation: The introduction of the ethyl and methyl groups is done through alkylation reactions. For instance, ethylation can be performed using ethyl iodide in the presence of a base, while methylation can be achieved using methyl iodide.
Iodide Ion Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or methyl positions, where nucleophiles replace the existing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-ethylated or de-methylated compounds.
科学的研究の応用
Chemistry
In chemistry, 9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to intercalate with DNA and RNA makes it a candidate for studying genetic processes and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit anticancer, antimicrobial, or antiviral activities, making it a subject of interest for drug development.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.
類似化合物との比較
Similar Compounds
9-Methyl-9h-pyrido[2,3-b]indol-1-ium iodide: Similar structure but lacks the ethyl group.
1-Methyl-9h-pyrido[2,3-b]indol-1-ium iodide: Similar structure but lacks the ethyl group and has a different substitution pattern.
9-Ethyl-9h-pyrido[2,3-b]indol-1-ium iodide: Similar structure but lacks the methyl group.
Uniqueness
9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern may enhance its ability to interact with biological targets and improve its pharmacological properties compared to similar compounds.
特性
| 59715-32-1 | |
分子式 |
C14H15IN2 |
分子量 |
338.19 g/mol |
IUPAC名 |
9-ethyl-1-methylpyrido[2,3-b]indol-1-ium;iodide |
InChI |
InChI=1S/C14H15N2.HI/c1-3-16-13-9-5-4-7-11(13)12-8-6-10-15(2)14(12)16;/h4-10H,3H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
WBSDEAWEKQULEL-UHFFFAOYSA-M |
正規SMILES |
CCN1C2=CC=CC=C2C3=C1[N+](=CC=C3)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9H-Purine-9-propanenitrile, 6-[[(3,4-dimethoxyphenyl)methoxy]amino]-](/img/structure/B12937768.png)
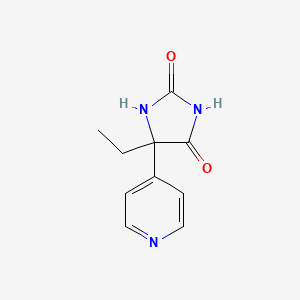
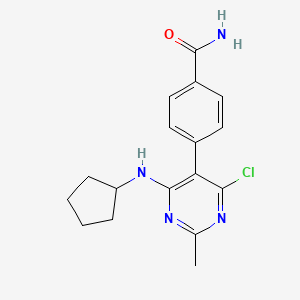
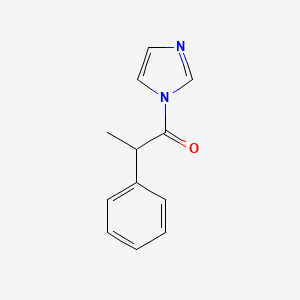
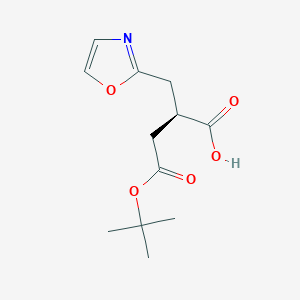
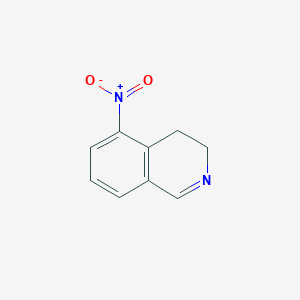

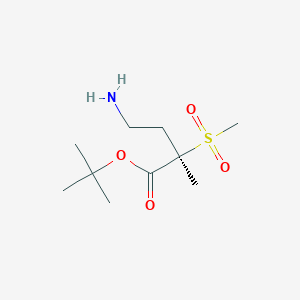
![7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B12937813.png)
